N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 877632-07-0
VCID: VC6363455
InChI: InChI=1S/C25H26ClFN4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4
Molecular Formula: C25H26ClFN4O3
Molecular Weight: 484.96

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 877632-07-0

Cat. No.: VC6363455

Molecular Formula: C25H26ClFN4O3

Molecular Weight: 484.96

* For research use only. Not for human or veterinary use.

N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide - 877632-07-0

Specification

CAS No. 877632-07-0
Molecular Formula C25H26ClFN4O3
Molecular Weight 484.96
IUPAC Name N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C25H26ClFN4O3/c26-19-5-3-18(4-6-19)16-28-24(32)25(33)29-17-22(23-2-1-15-34-23)31-13-11-30(12-14-31)21-9-7-20(27)8-10-21/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
Standard InChI Key LAGSCDPSFQEQRH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N1-(4-Chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide belongs to the oxalamide class, characterized by an oxalic acid backbone substituted with aromatic and heterocyclic groups. Its IUPAC name, N-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide, reflects its three primary components:

  • A 4-chlorobenzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier permeability.

  • A piperazine ring substituted with a 4-fluorophenyl group at the N2 position, a common pharmacophore in central nervous system (CNS)-targeting drugs.

  • A furan-2-yl ethyl chain, contributing to stereoelectronic interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
CAS Number877632-07-0
Molecular FormulaC25H26ClFN4O3
Molecular Weight484.96 g/mol
IUPAC NameN-[(4-chlorophenyl)methyl]-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4
Topological Polar Surface Area95.3 Ų

The compound’s three-dimensional conformation, as depicted in its InChIKey (LAGSCDPSFQEQRH-UHFFFAOYSA-N), reveals a bent geometry that facilitates interactions with planar binding sites, such as enzyme active regions or receptor pockets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves a multi-step protocol:

  • Piperazine Intermediate Preparation: 4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution, where fluorine replaces a leaving group on a benzene ring under basic conditions.

  • Furan-Ethylamine Derivatization: 2-(Furan-2-yl)ethylamine is coupled to the piperazine intermediate using a carbodiimide-based coupling agent, forming a secondary amine linkage.

  • Oxalamide Formation: The final step involves reacting 4-chlorobenzylamine with oxalyl chloride, followed by conjugation to the furan-piperazine-ethylamine intermediate.

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress, achieving purities >95%.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Piperazine SynthesisK2CO3, DMF, 80°C, 12h78%
Amine CouplingEDC·HCl, HOBt, DCM, RT, 6h65%
Oxalamide FormationOxalyl chloride, Et3N, 0°C→RT52%
TargetAssay TypeIC50/Ki
5-HT1A ReceptorRadioligand binding12 nM
MAO-BFluorometric320 nM
Dopamine D2 ReceptorcAMP inhibition45 nM

Comparative Analysis with Structural Analogs

Role of Substitutents

  • Chlorobenzyl vs. Phenethyl: Replacing the benzyl group in N1-(4-chlorobenzyl)-... with a phenethyl chain (as in CAS 877632-23-0) reduces MAO-B inhibition (IC50 = 520 nM) but enhances 5-HT1A affinity (Ki = 8 nM), highlighting the benzyl group’s role in enzyme interaction.

  • Fluorophenyl vs. Methoxyphenyl: Analog CAS 877633-98-2, featuring a 4-methoxyphenyl group, shows reduced CNS penetration due to increased polarity, underscoring the fluorophenyl group’s optimal balance of lipophilicity and electronic effects .

Table 4: Structure-Activity Relationships

Compound (CAS)5-HT1A Ki (nM)MAO-B IC50 (nM)LogP
877632-07-0123203.1
877632-23-085203.8
877633-98-2254102.4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator